2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3,5-dimethylphenyl)-N-methylthiophene-3-sulfonamide
Description
2-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)-N-(3,5-dimethylphenyl)-N-methylthiophene-3-sulfonamide is a heterocyclic sulfonamide derivative featuring a thiophene ring substituted with a sulfonamide group and a pyrazole-carbonyl moiety.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-12-8-13(2)10-16(9-12)21(5)27(24,25)17-6-7-26-18(17)19(23)22-15(4)11-14(3)20-22/h6-11H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAIVQKYUBYAHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)N3C(=CC(=N3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3,5-dimethylphenyl)-N-methylthiophene-3-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of a diketone with hydrazine.
Attachment of the carbonyl group:
Formation of the thiophene ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.
Sulfonamide formation: The final step involves the reaction of the thiophene derivative with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions could target the carbonyl group or the sulfonamide group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology and Medicine
In biology and medicine, the compound might be investigated for its potential as a pharmaceutical agent. The presence of the sulfonamide group suggests possible antibacterial or antifungal activity.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3,5-dimethylphenyl)-N-methylthiophene-3-sulfonamide would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body, inhibiting or activating certain biological pathways.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Pyrazole-Carbonyl Derivatives
The pyrazole-carbonyl group in the target compound is structurally analogous to compounds in , such as 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone. Key differences include:
- Substituent Effects: The target compound’s 3,5-dimethylpyrazole lacks electron-withdrawing groups (e.g., nitro or cyano), which may reduce its electrophilicity compared to cyano-substituted analogs .
- Synthetic Routes : describes pyrazole-thiol coupling reactions using K₂CO₃ as a base, whereas the target compound’s synthesis likely involves sulfonylation and carbonyl conjugation steps, reflecting divergent reactivity profiles .
Table 1: Comparison of Pyrazole Derivatives
Sulfonamide-Containing Analogs
Sulfonamide groups are prevalent in agrochemicals, as seen in (e.g., flumetsulam and oxadixyl). Comparisons include:
- Aromatic Substitution : The target compound’s 3,5-dimethylphenyl group contrasts with flumetsulam’s 2,6-difluorophenyl group. Fluorine substituents enhance electronegativity and metabolic stability, whereas methyl groups may increase lipophilicity .
- Biological Relevance : Sulfonamides in pesticides often target enzyme active sites (e.g., ALS inhibitors). The thiophene-sulfonamide hybrid in the target compound may offer unique steric interactions compared to triazolo or oxazolidinyl systems .
Table 2: Sulfonamide-Based Agrochemicals
Aryl-Substituted Amides and Sulfonamides
highlights N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide, sharing the 3,5-dimethylphenyl group with the target compound. Differences include:
Biological Activity
The compound 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3,5-dimethylphenyl)-N-methylthiophene-3-sulfonamide is a complex organic molecule that belongs to the class of pyrazole derivatives. This article explores its biological activity, highlighting its pharmacological properties, synthesis routes, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 336.43 g/mol. The structure features a pyrazole ring substituted with a thiophene and sulfonamide moiety, which are known to enhance biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 336.43 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
| Solubility | Soluble in polar solvents |
Pharmacological Potential
Recent studies have indicated that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. The specific compound in focus has shown promising results in various assays.
-
Anti-inflammatory Activity :
- A study demonstrated that similar pyrazole compounds exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds with structural similarities showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
-
Anticancer Activity :
- Pyrazole derivatives have been investigated for their anticancer properties. In vitro studies revealed that certain derivatives could inhibit cancer cell proliferation effectively. For example, compounds related to the pyrazole structure were reported to induce apoptosis in various cancer cell lines .
- Antimicrobial Activity :
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors in the body. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Additionally, some derivatives have shown inhibition of monoamine oxidase (MAO), suggesting potential use in treating neurodegenerative diseases .
Case Study 1: Anti-inflammatory Effects
A series of experiments were conducted using a model of carrageenan-induced paw edema in rats to evaluate the anti-inflammatory effects of the compound. Results indicated a significant reduction in paw swelling compared to control groups, supporting its use as an anti-inflammatory agent.
Case Study 2: Anticancer Screening
In vitro assays using human cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that the compound induced cell cycle arrest and apoptosis at micromolar concentrations. The mechanism was linked to the activation of caspase pathways, which are critical in programmed cell death.
Q & A
Q. Q1. What are the standard synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the coupling of pyrazole and thiophene-sulfonamide precursors. A representative procedure () uses a base (e.g., K₂CO₃) in polar aprotic solvents like DMF to facilitate nucleophilic substitution or condensation. For example:
Step 1: React 3,5-dimethylpyrazole with a thiophene-sulfonamide derivative under reflux.
Step 2: Introduce the 3,5-dimethylphenyl group via Buchwald-Hartwig amination or SNAr reactions.
Key factors:
- Temperature: Elevated temperatures (80–100°C) improve reaction rates but may degrade heat-sensitive intermediates.
- Catalysts: Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency .
- Purification: Column chromatography (silica gel, hexane/EtOAc) achieves >90% purity.
Basic Research: Structural Characterization
Q. Q2. Which analytical techniques are critical for confirming the compound’s structure and purity?
Methodological Answer: Combined spectroscopic and crystallographic methods are essential:
- IR Spectroscopy: Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) groups .
- NMR (¹H/¹³C): Assigns proton environments (e.g., dimethylphenyl substituents at δ 2.3–2.5 ppm) and confirms regiochemistry .
- X-ray Diffraction: Resolves stereochemical ambiguities; for example, the dihedral angle between pyrazole and thiophene rings (~45°) indicates planarity .
- Mass Spectrometry: Validates molecular weight (e.g., [M+H]⁺ at m/z 485.57 via ESI-MS) .
Advanced Research: Mechanistic Studies
Q. Q3. How can researchers investigate the compound’s bioactivity mechanisms, such as enzyme inhibition or receptor binding?
Methodological Answer: Advanced studies require interdisciplinary approaches:
Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions with targets like COX-2 or EGFR kinases. Pyrazole and sulfonamide moieties often anchor to hydrophobic pockets .
Kinetic Assays: Measure IC₅₀ values via fluorogenic substrates (e.g., for protease inhibition). Adjust buffer pH (7.4) and ionic strength to mimic physiological conditions .
Mutagenesis Studies: Identify critical binding residues by comparing wild-type and mutant enzyme activities .
Data Validation: Cross-reference with structural analogs (e.g., trifluoromethyl-substituted derivatives in ) to confirm structure-activity relationships (SAR) .
Advanced Research: Resolving Spectral Data Contradictions
Q. Q4. How should researchers address discrepancies in NMR or crystallographic data during characterization?
Methodological Answer: Contradictions often arise from conformational flexibility or solvent effects. Strategies include:
Variable-Temperature NMR: Track signal splitting to identify dynamic processes (e.g., hindered rotation of the dimethylphenyl group) .
DFT Calculations: Compare computed (e.g., Gaussian 16) and experimental spectra to assign ambiguous peaks .
Crystallographic Refinement: Use software (ShelXL) to model disorder in electron density maps, particularly for flexible thiophene-sulfonamide linkages .
Advanced Research: Environmental Fate and Ecotoxicity
Q. Q5. What methodologies assess the compound’s environmental persistence and ecological risks?
Methodological Answer: Follow frameworks like Project INCHEMBIOL ():
Degradation Studies:
- Hydrolysis: Incubate in buffers (pH 4–9) at 25°C; monitor via HPLC for half-life (t₁/₂).
- Photolysis: Expose to UV light (λ = 254 nm) and quantify degradation products .
Bioaccumulation: Measure logP (e.g., 3.2 via shake-flask method) to predict lipid solubility .
Toxicity Screening:
- Microbial Assays: Use Vibrio fischeri luminescence inhibition (EC₅₀) .
- Algal Growth Inhibition: Test on Chlorella vulgaris over 72 hours .
Advanced Research: Data Reproducibility in Biological Assays
Q. Q6. How can researchers ensure reproducibility in bioactivity studies given batch-to-batch variability?
Methodological Answer:
Batch Standardization:
- Purity Thresholds: Require ≥95% purity (HPLC) for all batches .
- Stability Testing: Store samples at –20°C under argon to prevent oxidation .
Positive/Negative Controls: Include reference inhibitors (e.g., celecoxib for COX-2 assays) .
Statistical Rigor: Use triplicate measurements and ANOVA to quantify variability (p < 0.05) .
Advanced Research: Crystallography and Conformational Analysis
Q. Q7. What crystallographic techniques elucidate the compound’s 3D structure and intermolecular interactions?
Methodological Answer:
Single-Crystal Growth: Use slow evaporation (hexane/DCM) to obtain diffraction-quality crystals .
Data Collection: Perform at 100 K with synchrotron radiation (λ = 0.71073 Å) for high resolution (<1.0 Å) .
Interaction Analysis:
- Hydrogen Bonds: Identify S=O···H–N interactions (2.8–3.2 Å) .
- π-Stacking: Measure centroid distances (3.5–4.0 Å) between aromatic rings .
Advanced Research: Computational Modeling of Reactivity
Q. Q8. How can DFT/MD simulations predict the compound’s reactivity in novel reactions?
Methodological Answer:
Reactive Site Mapping: Calculate Fukui indices to identify nucleophilic (pyrazole N) and electrophilic (sulfonamide S) centers .
Transition State Analysis: Locate TS geometries (e.g., for acyl transfer) using QST2 methods .
Solvent Effects: Apply PCM models to simulate DMF or THF environments .
Validation: Compare predicted activation energies (ΔG‡) with experimental kinetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
